

# Technical Whitepaper: 3-Chloro-N-(3-nitrophenyl)propanamide

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## Compound of Interest

**Compound Name:** 3-chloro-N-(3-nitrophenyl)propanamide

**CAS No.:** 60284-53-9

**Cat. No.:** B2730207

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## A Versatile Bifunctional Scaffold for Heterocyclic Library Generation

### Executive Summary

**3-Chloro-N-(3-nitrophenyl)propanamide** (CAS 60284-53-9) serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmacophores.<sup>[1][2]</sup> Characterized by a dual-reactivity profile—containing both an electrophilic alkyl chloride and a reducible nitroarene—it is widely utilized in the development of dihydroquinolin-2-ones, covalent kinase inhibitors, and androgen receptor modulators. This guide provides a validated synthesis protocol, mechanistic insights into its reactivity, and safety standards for handling.

### Chemical Identity & Physical Profile<sup>[3][4][5][6][7][8]</sup>

Property	Specification
CAS Number	60284-53-9
IUPAC Name	3-chloro-N-(3-nitrophenyl)propanamide
Molecular Formula	C
	H
	ClN
	O
Molecular Weight	228.63 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water
Reactive Motifs	-Chloroalkyl (Alkylator), Nitroarene (Redox active), Amide (Linker)

## Synthesis Protocol

The following protocol is designed for high-purity laboratory-scale production (10–50 mmol scale). It utilizes a modified Schotten-Baumann acylation under anhydrous conditions to prevent hydrolysis of the acyl chloride.

## Reagents & Materials

- Precursor A: 3-Nitroaniline (1.0 eq)
- Precursor B: 3-Chloropropionyl chloride (1.1 eq)
- Base: Triethylamine (TEA) or Pyridine (1.2 eq)
- Solvent: Dichloromethane (DCM), anhydrous
- Quench: 1N HCl, Saturated NaHCO<sub>3</sub>

## Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DCM (150 mL).
- Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (16.7 mL, 120 mmol) dropwise over 10 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
- Acylation: Add 3-chloropropionyl chloride (10.5 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. The solution will likely darken and precipitate triethylamine hydrochloride salts.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the starting aniline is consumed.
- Workup:
  - Dilute with DCM (100 mL).
  - Wash sequentially with 1N HCl (2 x 100 mL) to remove unreacted amine/base.
  - Wash with Sat. NaHCO  
(2 x 100 mL) to neutralize excess acid.
  - Wash with Brine (100 mL).
- Isolation: Dry the organic layer over anhydrous MgSO  
, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO  
, 0-40% EtOAc in Hexanes) to yield the target compound.

## Reactivity & Applications

This compound is a "linchpin" intermediate due to its ability to undergo divergent reaction pathways.

## A. Intramolecular Cyclization (Mayer-Schuster Variant)

The primary utility of this scaffold is the synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one.

Under Friedel-Crafts conditions (AlCl<sub>3</sub>

, 120°C melt or in PhCl), the alkyl chloride alkylates the aromatic ring.

- Mechanistic Note: The amide nitrogen activates the ring (ortho/para), while the nitro group deactivates it (meta). Cyclization preferentially occurs at the position para to the nitro group and ortho to the amide, forming the 6-membered lactam ring.

## B. Covalent Cysteine Targeting

The terminal alkyl chloride is a "warhead" precursor.

- Direct Displacement: Reaction with thiols (cysteine surrogates) via S<sub>N</sub>2.
- Elimination: Treatment with strong base (e.g., DBU) eliminates HCl to form the acrylamide (N-(3-nitrophenyl)acrylamide), a classic Michael acceptor used in covalent kinase inhibitors (e.g., Afatinib analogs).

## C. Library Generation (S<sub>N</sub>2 Displacement)

The chloride can be displaced by secondary amines (HNR<sub>2</sub>

) to generate

-amino amides. These derivatives are often screened as ion channel blockers or GPCR ligands.

## Visualizing the Reaction Pathways

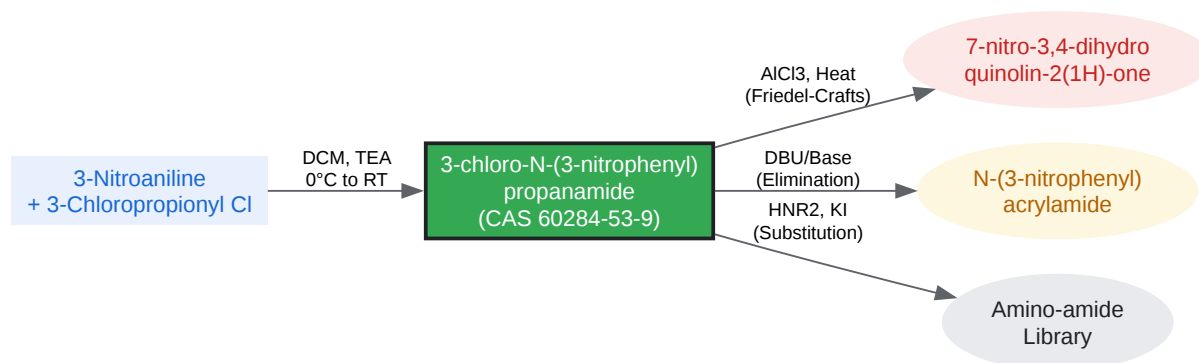


Figure 1: Synthesis and Divergent Reactivity Pathways of CAS 60284-53-9

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Figure 1: The central role of CAS 60284-53-9 in divergent synthesis: Cyclization (Red), Elimination (Yellow), and Substitution (Grey).

## Safety & Handling (E-E-A-T)

- Hazards: As an alkyl chloride, it is a potential alkylating agent and should be treated as a mutagen. The nitro group poses risks of methemoglobinemia if absorbed.
- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloride or oxidation.

## References

- PubChem. **3-chloro-N-(3-nitrophenyl)propanamide** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Mayer, F., et al. Über die Darstellung von Chinolonen aus Chlor-acyl-aminen. (Classic mechanism for cyclization of 3-chloropropanamides). Berichte der deutschen chemischen Gesellschaft.

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Validation of Schotten-Baumann and Friedel-Crafts protocols).

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## Sources

- [1. 1039914-85-6|5-Chloro-N-\(4-nitrophenyl\)pentanamide|BLD Pharm \[bldpharm.com\]](#)
- [2. 18279-23-7|N-\(4-Nitrophenyl\)pentanamide|BLD Pharm \[bldpharm.com\]](#)
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